molecular formula C10H13ClN2O B7801248 Serotonin hydrochloride CAS No. 21591-86-6

Serotonin hydrochloride

Cat. No. B7801248
CAS RN: 21591-86-6
M. Wt: 212.67 g/mol
InChI Key: MDIGAZPGKJFIAH-UHFFFAOYSA-N
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Description

Serotonin hydrochloride is a member of tryptamines. It is functionally related to a serotonin.

Scientific Research Applications

Biosensors for Serotonin Detection

Researchers have developed electrochemical aptamer-based biosensors to continuously monitor serotonin levels. These biosensors exhibit high sensitivity and selectivity, making them valuable tools for real-time detection. The biosensor platform can detect serotonin concentrations in the range of 25–150 nM, with a low detection limit of 5.6 nM .

Fibrosis Regulation and Liver Spheroids

Serotonin hydrochloride has been used to study the mechanisms of 5-hydroxytryptamine receptor antagonists in regulating fibrosis within liver spheroids. Understanding these processes can lead to insights into liver health and potential therapeutic interventions .

Cell Signaling and ERK Phosphorylation

In human embryonic kidney cells, serotonin hydrochloride affects extracellular-related-kinase (ERK) phosphorylation. Investigating ERK signaling pathways sheds light on cellular responses and potential drug targets .

Transwell Assays and Wound Healing

Researchers employ serotonin hydrochloride in transwell assays and wound healing studies. These assays help evaluate cell migration, tissue repair, and wound closure. Understanding serotonin’s role in these processes contributes to broader biomedical research .

Tumor Allograft Assays

In colon carcinoma cell lines, serotonin hydrochloride is used in tumor allograft assays. These experiments explore tumor growth, metastasis, and drug responses. Serotonin’s influence on cancer biology is an active area of investigation .

Encapsulation Studies

Scientists have encapsulated serotonin hydrochloride within 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) binding cavities. This research aims to enhance drug delivery and stability, especially for neurotransmitter-based therapies .

Mechanism of Action

Target of Action

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter . It primarily targets the serotonin receptors in the central nervous system (CNS) and the gastrointestinal tract . These receptors are classified into seven families: 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 . Each receptor type plays a unique role in regulating various physiological and psychological processes .

Mode of Action

Serotonin is stored within the vesicles of presynaptic neurons . When stimulated by nerve impulses, serotonin is released as a neurotransmitter into the synapse, reversibly binding to the postsynaptic receptor to induce a nerve impulse on the postsynaptic neuron . This interaction with its targets leads to various changes in the body, depending on the specific receptor type it binds to .

Biochemical Pathways

Serotonin is synthesized from its precursor amino acid L-tryptophan . The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH) . This enzyme provides the rate-limiting step for serotonin synthesis . The subsequent metabolic step involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase .

Pharmacokinetics

It’s known that serotonin is metabolized primarily by the outer mitochondrial membrane enzymemonoamine oxidase (MAO) . Both subtypes of this enzyme, MAO-A and MAO-B, have a widespread occurrence in the brain and in peripheral tissues . The metabolites of serotonin are then excreted by the kidneys .

Result of Action

Serotonin plays a key role in mood regulation, reducing feelings of depression and anxiety and increasing feelings of joy or happiness . It also plays a role in other aspects of health, including sleep regulation, bowel movements, blood clotting, nausea, appetite, bone health, sex drive, learning, memory, and cognition .

Action Environment

The action of serotonin is influenced by various environmental factors. For instance, the production of serotonin can be affected by the availability of its precursor, L-tryptophan .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIGAZPGKJFIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165186
Record name 5-Hydroxytryptamine hydrochloride
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS]
Record name Serotonin hydrochloride
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Solubility

>31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463237
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Description Aqueous solubility in buffer at pH 7.4

Product Name

Serotonin hydrochloride

CAS RN

153-98-0, 21591-86-6
Record name Serotonin hydrochloride
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Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?)
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Record name Serotonin hydrochloride
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Record name 3-(2-Aminoethyl)indol-5-ol hydrochloride
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Record name 5-Hydroxytryptamine hydrochloride
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Record name Serotonin hydrochloride
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Record name SEROTONIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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